molecular formula C5F11I B042553 Pentane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-5-iodo- CAS No. 638-79-9

Pentane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-5-iodo-

Cat. No. B042553
CAS RN: 638-79-9
M. Wt: 395.94 g/mol
InChI Key: KCEJJSGJNCSQFI-UHFFFAOYSA-N
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Description

Pentane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-5-iodo-, is a complex fluorinated compound, notable for its unique structural and chemical properties. It falls under the category of polyfluorinated alkyl groups with significant applications in various fields of chemistry and materials science.

Synthesis Analysis

The synthesis of this compound and related fluorinated pentanes involves intricate organic synthesis techniques. For instance, a study by Raj et al. (2008) discusses the synthesis of a related beta-diketone compound with polyfluorinated alkyl groups, showcasing the complexity of synthesizing such fluorinated compounds (Raj, Biju, & Reddy, 2008).

Molecular Structure Analysis

The molecular structure of fluorinated pentanes, including the subject compound, is characterized by a combination of fluorine atoms and hydrocarbon chains. The presence of fluorine significantly alters the electronic and spatial configuration of these molecules. A study by Atovmyan et al. (1984) on nitro derivatives of pentane provides insight into the structural aspects of similar compounds (Atovmyan, Golovina, Eremenko, Zhitomirskaya, Oreshko, & Fadeev, 1984).

Chemical Reactions and Properties

Fluorinated pentanes, including the compound , exhibit unique reactivity due to the presence of fluorine atoms. For example, Katsushima et al. (1980) describe the rearrangement and reaction behaviors of related pentane derivatives, highlighting the influence of fluorine on chemical reactivity (Katsushima, Yamaguchi, Kawanisi, & Ōsawa, 1980).

Physical Properties Analysis

The physical properties of fluorinated pentanes are markedly different from their non-fluorinated counterparts. These differences are primarily due to the high electronegativity and small size of fluorine atoms, affecting properties like boiling point, density, and solubility. The work of Okada et al. (2008) on similar fluorinated compounds provides a context for understanding these physical property variations (Okada, Ota, Sonoda, Muro, Shibata, & Médebielle, 2008).

Chemical Properties Analysis

The chemical properties of these fluorinated pentanes are influenced by the high stability and reactivity of the C-F bond. This aspect is crucial in various chemical transformations and applications. The study by Katsushima et al. (1980) on oxymetallation reactions of similar compounds sheds light on the chemical behavior typical of fluorinated pentanes (Katsushima, Yamaguchi, Iemura, & Kawanisi, 1980).

Scientific Research Applications

Fluorine Chemistry Research in fluorine chemistry has utilized derivatives like 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-5-iodo- for producing fluorohydrocarbons, which have various applications in industrial and pharmaceutical chemistry. For instance, the alkylation of perfluoro-2-methyl-2-pentylcarbanion with alkyl and allyl halides has been studied to yield novel fluorohydrocarbon structures (Dmowski & Woźniacki, 1987).

Catalysis and Reactions The catalytic hydrodefluorination of C(sp3)-F bonds in compounds like fluoropentane demonstrates another application area, where certain catalysts have been used to convert fluropentane to pentane. Such reactions are fundamental in understanding and manipulating molecular structures for various scientific purposes (Scott, Çelenligil-Çetin, & Ozerov, 2005).

High Energy Density Materials In the field of defense and energy, pentane derivatives have been studied for their potential as high energy density materials (HEDMs). Theoretical studies on polynitrobicyclo[1.1.1]pentanes, for instance, have revealed promising energetic characteristics and stability, which could be beneficial in defense applications (Ghule et al., 2011).

Medicinal Chemistry In medicinal chemistry, the structural motifs of pentane derivatives, such as bicyclo[1.1.1]pentanes, have been increasingly utilized for their physicochemical properties and as functional group bioisosteres. These small aliphatic rings offer distinct advantages in drug design, demonstrating the versatility of pentane derivatives in this domain (Bauer et al., 2021).

Safety And Hazards

Unfortunately, I couldn’t find specific information on the safety and hazards of “Pentane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-5-iodo-” from the sources available to me.


Future Directions

I couldn’t find specific information on the future directions of “Pentane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-5-iodo-” from the sources available to me.


Please note that this information is based on the sources available to me and may not be comprehensive. For more detailed information, please refer to specialized chemical databases or literature.


properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5-undecafluoro-5-iodopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5F11I/c6-1(7,2(8,9)4(12,13)14)3(10,11)5(15,16)17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEJJSGJNCSQFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(F)F)(C(C(F)(F)I)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5F11I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060936
Record name 1-Iodoperfluoropentane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-5-iodo-

CAS RN

638-79-9
Record name 1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-5-iodopentane
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Record name 5-Iodoundecafluoropentane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-5-iodo-
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Record name 1-Iodoperfluoropentane
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Record name 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-5-iodo
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Record name 5-IODOUNDECAFLUOROPENTANE
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